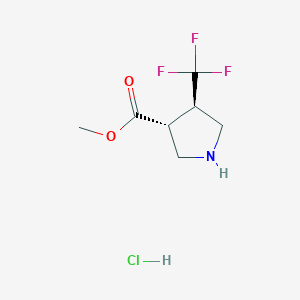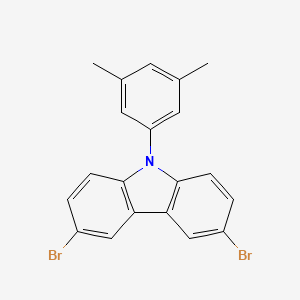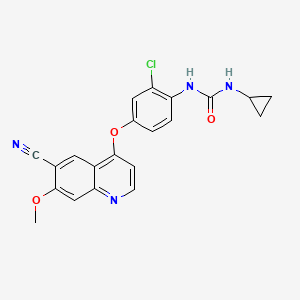
Lenvatinib impurity 8
Descripción general
Descripción
. Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and stem cell factor (SCF) receptors. This impurity is of interest due to its potential impact on the purity and efficacy of Lenvatinib.
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
The primary pathway of the anticancer effect of Lenvatinib is the RAS/RAF/MEK/ERK pathway . Overexpression of FGFR and activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contribute to resistance to Lenvatinib . Lenvatinib is unable to completely block the VEGFR-2 and FGFR1 receptors and downstream signaling pathways, which lead to resistance .
Pharmacokinetics
Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
Lenvatinib promotes apoptosis, suppresses angiogenesis, inhibits tumor cell proliferation, and modulates the immune response . In multiple cancer types, Lenvatinib has presented manageable safety and is currently approved as an effective first-line therapy . Resistance to lenvatinib emerges soon after initial treatment, limiting the clinical benefits of lenvatinib .
Action Environment
The action environment of Lenvatinib is influenced by various factors. For instance, the expression of YRDC in hepatocarcinoma cells can modulate the sensitivity of Lenvatinib . Lenvatinib inhibits the expression of YRDC in a time-dependent manner, which may aggravate resistance to Lenvatinib in hepatocarcinoma cells . Furthermore, the tRNA with low t6A modification level reduces the translation of the KRAS in the in vitro translation system .
Análisis Bioquímico
Biochemical Properties
Lenvatinib impurity 8 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting VEGFRs and FGFRs, leading to reduced angiogenesis and tumor growth . Additionally, this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with receptor tyrosine kinases, leading to their inhibition. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival and proliferation . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and angiogenesis, with minimal development of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the liver and kidneys, where it undergoes further metabolism and excretion . The distribution of this compound can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with receptor tyrosine kinases and other signaling molecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lenvatinib Impurity 8 can be synthesized through various chemical reactions involving quinoline derivatives. Reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of reactors, purification systems, and analytical techniques to ensure the impurity levels are within acceptable limits for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: Lenvatinib Impurity 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, chlorinated compounds, and carboxamide derivatives.
Aplicaciones Científicas De Investigación
Lenvatinib Impurity 8 has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods and quality control. In biology, it is used to study the effects of impurities on biological systems. In medicine, it is important for ensuring the purity and safety of Lenvatinib. In industry, it is used to develop and optimize synthetic routes for pharmaceutical compounds.
Comparación Con Compuestos Similares
Quinoline derivatives
Carboxamide compounds
Other tyrosine kinase inhibitors
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIBVUCMZIZNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)
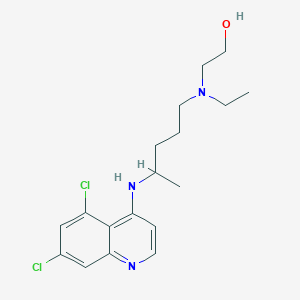
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
![tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B1436007.png)
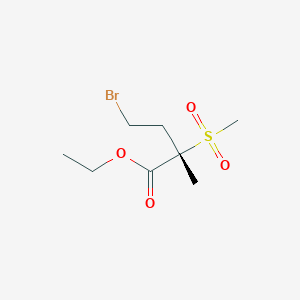
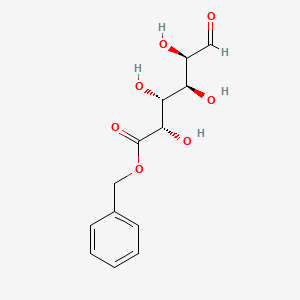

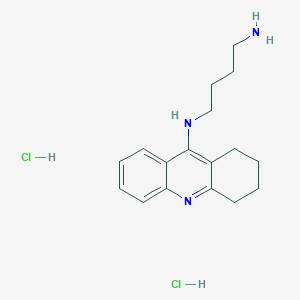
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)

![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)
![((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B1436020.png)
